ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Esterification: The carboxylate group is introduced by esterifying the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzodiazole derivatives.
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Hydrolysis: Benzodiazole carboxylic acid.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(bromomethyl)-1H-1,3-benzodiazole-5-carboxylate
- Ethyl 2-(iodomethyl)-1H-1,3-benzodiazole-5-carboxylate
- Ethyl 2-(methyl)-1H-1,3-benzodiazole-5-carboxylate
Uniqueness
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is unique due to the presence of the chloromethyl group, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications.
Properties
Molecular Formula |
C11H12Cl2N2O2 |
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Molecular Weight |
275.13 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-2-16-11(15)7-3-4-8-9(5-7)14-10(6-12)13-8;/h3-5H,2,6H2,1H3,(H,13,14);1H |
InChI Key |
HOYNWQGBMIATGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl |
Origin of Product |
United States |
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